molecular formula C21H20N2O3S B2360334 N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)naphthalene-2-sulfonamide CAS No. 941900-19-2

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)naphthalene-2-sulfonamide

Cat. No.: B2360334
CAS No.: 941900-19-2
M. Wt: 380.46
InChI Key: QJVBORNGJKYQIH-UHFFFAOYSA-N
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Description

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)naphthalene-2-sulfonamide is a complex organic compound characterized by its unique structure, which includes a tetrahydroquinoline moiety and a naphthalene sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)naphthalene-2-sulfonamide typically involves multiple steps, starting with the preparation of the tetrahydroquinoline core. This can be achieved through the reduction of quinoline derivatives using suitable reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation. The acetyl group is then introduced via acetylation reactions, often using acetic anhydride in the presence of a base like pyridine.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as the employment of environmentally benign solvents and catalysts, is also gaining traction in the industrial production of such compounds.

Chemical Reactions Analysis

Types of Reactions: N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)naphthalene-2-sulfonamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2) can be used to oxidize the compound.

  • Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or alcohols, under acidic or basic conditions.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, which can be further utilized in various applications.

Scientific Research Applications

Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. Its structural features make it suitable for use in organic synthesis, particularly in the construction of heterocyclic compounds.

Biology: In biological research, N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)naphthalene-2-sulfonamide has been studied for its potential biological activities, including antimicrobial and anticancer properties. Its interaction with biological targets can lead to the development of new therapeutic agents.

Medicine: The compound's potential medicinal applications include its use as a lead compound in drug discovery. Its ability to modulate biological pathways makes it a candidate for the development of new drugs targeting various diseases.

Industry: In the industrial sector, this compound can be used as a building block for the synthesis of dyes, pigments, and other chemical products. Its unique chemical properties make it valuable in the production of high-performance materials.

Mechanism of Action

The mechanism by which N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)naphthalene-2-sulfonamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • N-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)naphthalene-2-sulfonamide

  • N-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)naphthalene-2-sulfonamide

  • N-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)naphthalene-2-sulfonamide

Uniqueness: N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)naphthalene-2-sulfonamide stands out due to its specific acetyl group, which can influence its reactivity and biological activity compared to its analogs

Properties

IUPAC Name

N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)naphthalene-2-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O3S/c1-15(24)23-12-4-7-18-13-19(9-11-21(18)23)22-27(25,26)20-10-8-16-5-2-3-6-17(16)14-20/h2-3,5-6,8-11,13-14,22H,4,7,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJVBORNGJKYQIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC4=CC=CC=C4C=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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